molecular formula C9H5F4NO B050683 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 119584-74-6

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B050683
CAS No.: 119584-74-6
M. Wt: 219.14 g/mol
InChI Key: KPUXDDKZMLVAEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoroethoxy groups contribute to its reactivity and binding affinity with target molecules. These interactions can modulate biochemical pathways and influence the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile is unique due to the presence of both fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-2-1-3-8(6(7)4-14)15-5-9(11,12)13/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUXDDKZMLVAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372114
Record name 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-74-6
Record name 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119584-74-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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